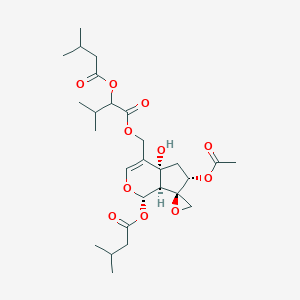
BB-22 8-hydroxyisoquinoline isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BB-22 is an analog of the potent synthetic cannabinoid JWH 018 that is structurally similar to PB-22 and its derivative, 5-fluoro PB-22. Both BB-22 and PB-22 are distinctive in that an 8-hydroxyquinoline replaces the naphthalene group of JWH 018. BB-22 8-hydroxyisoquinoline isomer differs from BB-22 structurally by having an isoquinoline attached instead of a quinoline. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Scientific Research Applications
Forensic Drug Analysis : Kohyama et al. (2016) investigated the differentiation among regioisomers of synthetic cannabinoids, focusing on the analytical properties and methods of differentiation among isomers formed from minor modifications of 5F-PB-22, including the 5-hydroxyquinoline isomer. This study is significant in the context of forensic drug analysis, where differentiation among isomers is crucial for legal and regulatory purposes (Kohyama et al., 2016).
Pharmacological Activities : Oliveri et al. (2018) explored the synthesis and characterization of hydroxyquinoline–mannose conjugates, including their ability to complex copper(II) ions and their biological activities. This research highlights the potential of 8-hydroxyquinolines in developing new active derivatives for pharmacological applications (Oliveri et al., 2018).
Chemical Reactions in Superacids : Koltunov et al. (2002) studied the reactions of 8-hydroxyquinolines, including the 8-hydroxyquinoline and 5-hydroxyisoquinoline isomers, with benzene and cyclohexane in superacids. The research provides insights into the superelectrophilic dicationic intermediates involved in these reactions (Koltunov et al., 2002).
Antibacterial Properties : Buyukakinci and Tezcan (2018) investigated the antibacterial properties of 8-hydroxyquinoline treated cotton fabrics, highlighting its potential application in the medical textile industry, particularly for its effectiveness against Escherichia coli and Staphylococcus aureus (Buyukakinci & Tezcan, 2018).
Metallosupramolecular Chemistry : Albrecht et al. (2008) discussed the applications of 8-hydroxyquinoline derivatives in metallosupramolecular chemistry, including their use in creating new supramolecular sensors and emitting devices (Albrecht et al., 2008).
Chemoselective Tert-butoxycarbonylation : Ouchi et al. (2002) demonstrated the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a chemoselective tert-butoxycarbonylation reagent for amines and phenols (Ouchi et al., 2002).
Fluorescent Dyes in Biological Applications : Mercurio et al. (2021) reported on the synthesis of a highly functionalized isoquinoline showing blue fluorescence, tested in the invertebrate animal model Ciona intestinalis, indicating its potential as a fluorescent dye for cell nuclei (Mercurio et al., 2021).
Catalysis in Chemical Reactions : Shang et al. (2008) explored the modification of MCM-22 zeolites with 8-hydroxyquinoline for use in catalyzing the isomerization of n-butene (Shang et al., 2008).
properties
Molecular Formula |
C25H24N2O2 |
|---|---|
Molecular Weight |
384.5 |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-24-12-6-9-19-13-14-26-15-21(19)24)22-17-27(16-18-7-2-1-3-8-18)23-11-5-4-10-20(22)23/h4-6,9-15,17-18H,1-3,7-8,16H2 |
InChI Key |
FJGFHRZBBWREEK-UHFFFAOYSA-N |
SMILES |
O=C(OC1=C(C=NC=C2)C2=CC=C1)C3=CN(CC4CCCCC4)C5=C3C=CC=C5 |
synonyms |
isoquinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



